molecular formula C11H14N2 B11912042 1,1'-(Phenylmethylene)bisaziridine CAS No. 1588-05-2

1,1'-(Phenylmethylene)bisaziridine

Cat. No.: B11912042
CAS No.: 1588-05-2
M. Wt: 174.24 g/mol
InChI Key: YFSKMMDACCWCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(Phenylmethylene)bis(aziridine) is a compound that features two aziridine rings connected by a phenylmethylene group. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. The presence of the phenylmethylene group adds to the compound’s complexity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-(Phenylmethylene)bis(aziridine) can be synthesized through several methods. One common approach involves the reaction of phenylmethylene chloride with aziridine in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods: These methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Phenylmethylene)bis(aziridine) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,1’-(Phenylmethylene)bis(aziridine) primarily involves its ability to undergo ring-opening reactions. The high ring strain of the aziridine rings makes them highly reactive towards nucleophiles. This reactivity allows the compound to interact with various molecular targets, including proteins and nucleic acids, leading to modifications that can alter their function .

Properties

CAS No.

1588-05-2

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1-[aziridin-1-yl(phenyl)methyl]aziridine

InChI

InChI=1S/C11H14N2/c1-2-4-10(5-3-1)11(12-6-7-12)13-8-9-13/h1-5,11H,6-9H2

InChI Key

YFSKMMDACCWCDA-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(C2=CC=CC=C2)N3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.